Frutinone A
Overview
Description
Frutinone A is a biologically active compound known for its potent inhibitory activity towards the CYP1A2 enzyme, an important target due to its role in metabolizing various xenobiotics and drugs . It is a natural product derived from antimicrobial herbal extracts and has garnered attention due to its significant biological activities.
Synthesis Analysis
The synthesis of Frutinone A has been approached through different methodologies. One efficient method involves a three-step total synthesis with an overall yield of 44%, utilizing palladium-catalyzed C-H activation/carbonylation of 2-phenolchromones . Another approach for the synthesis of Frutinone A and its derivatives uses tributylphosphine-catalyzed tandem acyl transfer-cyclization, which is both concise and step-economical . A third protocol employs inexpensive 2′-hydroxyacetophenone as a starting material, proceeding through a Baker–Venkataraman rearrangement and subsequent reactions to yield Frutinone A with good efficiency and under mild, transition metal-free conditions .
Molecular Structure Analysis
The core structure of Frutinone A is a chromone-annelated coumarin, which is a key feature for its biological activity . The molecular structure allows for facile substitutions, enabling the exploration of structure-activity relationships (SAR) for its derivatives . The synthetic routes developed for Frutinone A take advantage of this structural aspect to produce various analogs with potential for increased potency or altered biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Frutinone A include palladium-catalyzed C-H carbonylation, tributylphosphine-catalyzed tandem acyl transfer-cyclization, and Baker–Venkataraman rearrangement . These reactions are pivotal in constructing the coumarin core and achieving the desired substitutions around the Frutinone A structure. The methodologies developed provide a platform for rapid and efficient synthesis of Frutinone A derivatives, which is crucial for SAR studies and potential pharmaceutical applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Frutinone A are not detailed in the provided papers, the synthesis methods suggest that the compound is amenable to various functional group substitutions, which can alter its physical and chemical properties . The ability to easily modify the core structure of Frutinone A is significant for optimizing its pharmacological profile, including solubility, stability, and bioavailability.
Relevant Case Studies
The inhibitory activity of synthesized Frutinone A derivatives was determined for the CYP1A2 enzyme, with ten compounds exhibiting nanomolar inhibitory activity . This highlights the potential of Frutinone A as a lead compound for the development of new inhibitors of the CYP1A2 enzyme. However, no specific case studies involving clinical trials or in vivo applications were provided in the papers.
Scientific Research Applications
Inhibition of CYP1A2 Enzyme
Frutinone A, extracted from Polygala Fruticosa, demonstrates notable antibacterial and antifungal properties. A study focused on its metabolism reveals Frutinone A as a potent inhibitor of the CYP1A2 enzyme. This inhibition suggests potential drug-herb interaction risks in the use of herbal extracts containing Frutinone A (Thelingwani et al., 2012).
Synthesis and Derivative Studies
Efficient synthesis techniques for Frutinone A have been developed, providing a basis for exploring its structure-activity relationships (SAR). These methodologies enable the rapid creation of Frutinone A derivatives, allowing for extensive research into their inhibitory activities, particularly towards the CYP1A2 enzyme (Shin et al., 2015).
Natural Occurrence and Antifungal Activity
Frutinone A, identified as a chromonocoumarin, is naturally found in Polygala fruticosa. It exhibits strong fungicidal activity, particularly against Cladosporium cucumerinum, indicating its potential as a natural antifungal agent (Paolo et al., 1989).
Therapeutic Potential in Diabetes Treatment
A separate study, although not directly on Frutinone A, investigates 5,7-dihydroxy-6-geranylflavanone (DGF) from Amorpha fruticosa, indicating the potential of compounds from this genus in treating metabolic disorders like type 2 diabetes (Lee et al., 2016).
Antineoplastic Effects
Fruticuline A, a compound structurally similar to Frutinone A, exhibits multiple antineoplastic mechanisms in vitro and in vivo, indicating the potential of Frutinone A-like compounds in cancer treatment (Corso et al., 2020).
Safety And Hazards
properties
IUPAC Name |
chromeno[4,3-b]chromene-6,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWULRHBGYKEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331693 | |
Record name | Frutinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Frutinone A | |
CAS RN |
38210-27-4 | |
Record name | 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38210-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Frutinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.